

# 2-Iodophenyl acetate physical and chemical properties

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## Compound of Interest

Compound Name: 2-Iodophenyl acetate

Cat. No.: B1329851

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## Technical Guide: 2-Iodophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties of **2-Iodophenyl acetate**. The information is compiled for use in research, synthesis, and drug development applications, with a focus on presenting clear, quantitative data and actionable experimental protocols.

## Core Physical and Chemical Properties

**2-Iodophenyl acetate** is an aromatic compound featuring an acetate group ortho to an iodine atom on a benzene ring. Its properties are influenced by the interplay of the ester functionality and the halogen substituent.

## Physical Properties

Quantitative experimental data for properties such as melting point, boiling point, and solubility are not readily available in public literature. The compound is commercially available as a solid.

Table 1: Physical Properties of **2-Iodophenyl Acetate**

Property	Value	Citation
Physical State	Solid	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

## Chemical and Spectroscopic Properties

The following table summarizes key chemical identifiers and spectroscopic data for **2-Iodophenyl acetate**.

Table 2: Chemical and Spectroscopic Identifiers for **2-Iodophenyl Acetate**

Property	Value	Citation
Molecular Formula	C <sub>8</sub> H <sub>7</sub> IO <sub>2</sub>	
Molecular Weight	262.04 g/mol	
CAS Number	32865-61-5	
InChI Key	SNIVHZRVLQLTLY-UHFFFAOYSA-N	
SMILES	O=C(C)OC1=CC=CC=C1I	

## Spectroscopic Analysis

While complete, formally recorded spectra are not widely published, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show two distinct regions. The aromatic region (approx. 7.0-8.0 ppm) would display a complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring. A sharp singlet, integrating to three protons,

would be observed in the upfield region (approx. 2.0-2.5 ppm), corresponding to the methyl protons of the acetate group.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum is expected to show signals for eight distinct carbon environments. Key resonances would include the carbonyl carbon of the ester group (approx. 168-172 ppm), six aromatic carbons (approx. 110-155 ppm), and the methyl carbon of the acetate group (approx. 20-25 ppm). The carbon atom bonded to the iodine would be shifted upfield compared to the other aromatic carbons.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Iodophenyl acetate** would be characterized by the prominent absorption bands of its functional groups. A strong, sharp peak corresponding to the carbonyl ( $\text{C}=\text{O}$ ) stretch of the ester would be expected around  $1760\text{-}1740\text{ cm}^{-1}$ . Other significant bands would include C-O stretching vibrations for the ester linkage and C-H stretching for the aromatic ring. The broad O-H stretching band characteristic of its precursor, 2-iodophenol, would be absent.

[1]

## Mass Spectrometry (MS)

The mass spectrum provides key information for structural confirmation. The molecular ion peak ( $[\text{M}]^+$ ) for **2-Iodophenyl acetate** would be observed at  $m/z$  262, corresponding to its molecular weight.[2] A common fragmentation pathway for phenyl acetates is the loss of a neutral ketene molecule ( $\text{CH}_2=\text{C}=\text{O}$ ), which would result in a fragment ion corresponding to 2-iodophenol at  $m/z$  220. Further fragmentation could involve the loss of the iodine atom.

## Experimental Protocols

The following section details a standard protocol for the synthesis of **2-Iodophenyl acetate** and a general workflow for its analysis.

### Synthesis of 2-Iodophenyl Acetate via Acetylation

**2-Iodophenyl acetate** can be readily synthesized by the acetylation of 2-iodophenol using acetic anhydride. This is a common and high-yielding method for protecting phenolic hydroxyl groups.[3][4]

Materials:

- 2-Iodophenol
- Acetic Anhydride
- Pyridine or a mild base (optional, as catalyst)
- Diethyl ether or Ethyl acetate (for extraction)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

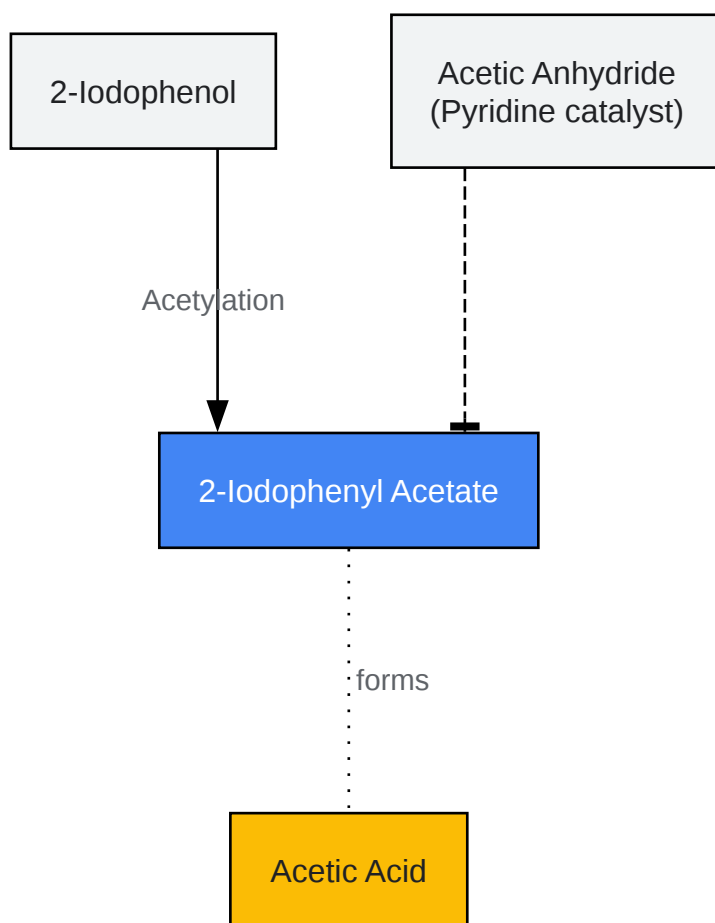
- In a round-bottom flask, dissolve 2-iodophenol (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or use neat conditions.
- Add acetic anhydride (1.5 - 2.0 eq) to the flask.
- If desired, add a catalytic amount of pyridine (0.1 eq) to accelerate the reaction.
- Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 60°C) to increase the rate.<sup>[3]</sup>
- Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (2-iodophenol) is consumed.
- Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
- Carefully wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic acid and anhydride. Repeat until effervescence ceases.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude **2-Iodophenyl acetate**.
- If necessary, the product can be further purified by column chromatography or recrystallization.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the chemical transformation in the synthesis of **2-Iodophenyl acetate**.

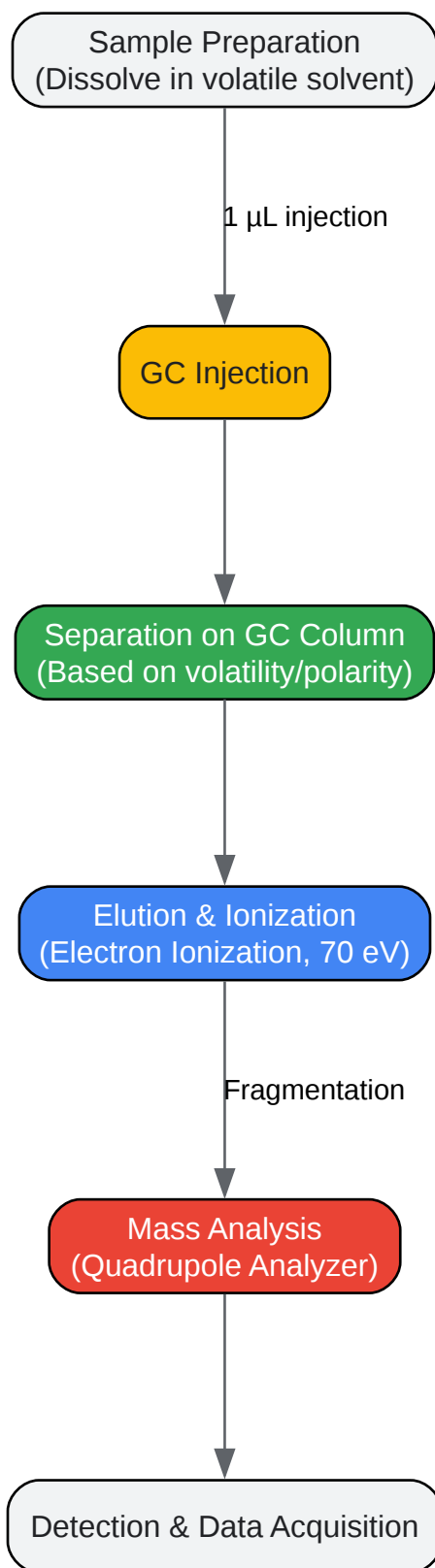


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Synthesis of **2-Iodophenyl Acetate**.

### Analytical Workflow: GC-MS Analysis

The identity and purity of the synthesized **2-Iodophenyl acetate** are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).



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Standard workflow for GC-MS analysis.

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